molecular formula C₁₁H₁₃NO₄ B1144784 Namiki bbv-29404388 CAS No. 1093641-59-8

Namiki bbv-29404388

Cat. No. B1144784
M. Wt: 223.225
InChI Key:
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Patent
US07842696B2

Procedure details

DIPEA (375 μL, 2.17 mmol) was added drop wise to 3-hydroxy benzoic acid (100 mg, 0.72 mmol) in DMF (4 mL). EDCI (208 mg, 1.09 mmol) and HOBT (117 mg, 0.87 mmol) were added consecutively and after 15 mins, glycine ethyl ester HCl (120 mg, 0.87 mmoles) was added. The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford (3-Hydroxy-benzoyl amino)-acetic acid ethyl ester in quantitative yield.
Name
Quantity
375 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
208 mg
Type
reactant
Reaction Step Two
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[OH:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([OH:16])=O.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.Cl.[CH2:42]([O:44][C:45](=[O:48])[CH2:46][NH2:47])[CH3:43]>CN(C=O)C.O>[CH2:42]([O:44][C:45](=[O:48])[CH2:46][NH:47][C:14](=[O:16])[C:13]1[CH:17]=[CH:18][CH:19]=[C:11]([OH:10])[CH:12]=1)[CH3:43] |f:4.5|

Inputs

Step One
Name
Quantity
375 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
208 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
117 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(C1=CC(=CC=C1)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.